3-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Lipophilicity Physicochemical profiling CNS drug design

3-Cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (CAS 2548979-40-2, molecular formula C₁₄H₁₇N₅S, molecular weight 287.39 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 1,2,4-thiadiazole-5-amine class, incorporating a conformationally constrained azetidine linker, a pyridin-2-yl substituent, and a C3-cyclopropyl group on the thiadiazole core. The compound possesses five hydrogen-bond acceptors, zero hydrogen-bond donors, and a calculated logP of 2.43 with a topological polar surface area of 46.32 Ų.

Molecular Formula C14H17N5S
Molecular Weight 287.39 g/mol
CAS No. 2548979-40-2
Cat. No. B6437610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine
CAS2548979-40-2
Molecular FormulaC14H17N5S
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCN(C1CN(C1)C2=CC=CC=N2)C3=NC(=NS3)C4CC4
InChIInChI=1S/C14H17N5S/c1-18(14-16-13(17-20-14)10-5-6-10)11-8-19(9-11)12-4-2-3-7-15-12/h2-4,7,10-11H,5-6,8-9H2,1H3
InChIKeyMPDQEXVQIZOGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (CAS 2548979-40-2): Procurement-Relevant Structural and Physicochemical Baseline


3-Cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (CAS 2548979-40-2, molecular formula C₁₄H₁₇N₅S, molecular weight 287.39 g/mol) is a fully synthetic, heterocyclic small molecule belonging to the 1,2,4-thiadiazole-5-amine class, incorporating a conformationally constrained azetidine linker, a pyridin-2-yl substituent, and a C3-cyclopropyl group on the thiadiazole core . The compound possesses five hydrogen-bond acceptors, zero hydrogen-bond donors, and a calculated logP of 2.43 with a topological polar surface area of 46.32 Ų [1]. Although its precise biological target(s) remain undisclosed in the public literature, the core scaffold is structurally related to chemotypes explored in muscarinic M₄ receptor positive allosteric modulator (PAM) programs and other CNS-targeted medicinal chemistry campaigns [2].

Why 3-Cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine Cannot Be Replaced by Superficial In-Class Analogs


Within the congeneric series of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amines, the C3 substituent on the thiadiazole ring (cyclopropyl vs. isopropyl vs. 2-methoxyethyl) dictates the compound's lipophilicity, steric profile, and metabolic vulnerability in ways that render simple substitution scientifically unsound . The cyclopropyl group introduces ring strain, reduced rotatable bond count, and a distinct π-character compared to the isopropyl analog, which can translate into altered target binding kinetics and cytochrome P450-mediated oxidation susceptibility [1]. Furthermore, the N-methyl tertiary amine (vs. the des-methyl secondary amine analog bearing an H-bond donor) fundamentally alters hydrogen-bonding capacity, solubility, and membrane permeability [2]. Absent direct, matched-pair biological data in the public domain, any presumption of functional equivalence between these analogs is premature and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for 3-Cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine Against Closest Structural Analogs


Calculated logP: Cyclopropyl Substituent Reduces Lipophilicity by ~0.3–0.5 log Units Relative to the Isopropyl Analog at the 1,2,4-Thiadiazole C3 Position

The target compound (3-cyclopropyl, CAS 2548979-40-2) exhibits a calculated logP (clogP) of 2.43 [1]. The closest congeneric analog—N-methyl-3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (isopropyl, MW 289.40, C₁₄H₁₉N₅S)—is predicted to have a clogP approximately 0.3–0.5 log units higher based on the established Hansch π-contribution of the cyclopropyl fragment (−0.4 to −0.6 relative to isopropyl) observed across multiple chemotypes [2]. Lower lipophilicity in the CNS-optimal range (logP 1–3) is generally associated with reduced non-specific tissue binding, lower volumes of distribution, and attenuated hERG liability [3].

Lipophilicity Physicochemical profiling CNS drug design

Topological Polar Surface Area: Cyclopropyl Analog (TPSA 46.32 Ų) Provides Optimal CNS Penetration Window Compared to Methoxyethyl Analog (Predicted TPSA 55–65 Ų)

The target compound possesses a TPSA of 46.32 Ų [1]. The 3-(2-methoxyethyl)-substituted analog introduces an additional ether oxygen, which is predicted to increase TPSA by approximately 9–19 Ų (to an estimated 55–65 Ų) based on the oxygen atom contribution of ~15–20 Ų per H-bond acceptor added [2]. In CNS drug design, a TPSA below 60 Ų is strongly correlated with passive blood-brain barrier penetration, while values above 70–80 Ų are frequently associated with restricted CNS access [3]. The cyclopropyl compound's TPSA of 46.32 Ų places it within the optimal CNS window; the methoxyethyl analog approaches or exceeds the upper boundary.

Blood-brain barrier permeability TPSA CNS druglikeness

Absence of Hydrogen-Bond Donors (HBD = 0): N-Methylation Eliminates a Promiscuous H-Bond Donor Present in the Des-Methyl Analog (HBD = 1)

The target compound bears zero hydrogen-bond donors (HBD = 0) due to N-methylation of the exocyclic amine connecting the azetidine and thiadiazole rings . In contrast, the des-methyl analog—3-cyclopropyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine (EvitaChem EVT-15255721, C₁₃H₁₅N₅S, MW 273.36)—contains a secondary amine (HBD = 1) . In systematic matched-pair analyses across diverse chemotypes, converting a secondary amine (HBD = 1) to a tertiary N-methyl amine (HBD = 0) typically improves passive permeability by ~3- to 10-fold in PAMPA assays and reduces P-glycoprotein recognition [1]. Additionally, HBD count is inversely correlated with phospholipidosis risk and off-target promiscuity [2].

Hydrogen bonding Permeability Selectivity

Cyclopropyl Ring Strain Enhances Metabolic Stability at the C3 Position Relative to Saturated Alkyl Substituents: A Class-Known Liability Mitigation Strategy

Cyclopropane rings exhibit reduced susceptibility to cytochrome P450-mediated ω-oxidation compared to linear or branched alkyl chains due to the inherent ring strain (~27.5 kcal/mol) and the absence of abstractable terminal methyl hydrogens [1]. In congeneric series of thiadiazole-based kinase inhibitors and GPCR modulators, substitution of an isopropyl group with a cyclopropyl group at analogous positions has been shown to increase human liver microsome (HLM) half-life by 2- to 5-fold while retaining target potency [2]. The target compound's C3-cyclopropyl substituent is therefore predicted—on class-level precedent—to provide a metabolic stability advantage over its C3-isopropyl analog (N-methyl-3-(propan-2-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine) .

Metabolic stability Cytochrome P450 Oxidative metabolism

Structural Uniqueness of the Pyridin-2-yl Azetidine Scaffold within the 1,2,4-Thiadiazole-5-amine Series: Differentiating from Pyrazine and Thienopyrimidine Analogs

The target compound incorporates a pyridin-2-yl substituent on the azetidine nitrogen, which distinguishes it from closely related analogs bearing pyrazin-2-yl (e.g., 3-cyclopropyl-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine) or thieno[3,2-d]pyrimidin-4-yl groups (e.g., 3-cyclopropyl-N-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)-1,2,4-thiadiazol-5-amine, CAS 2415569-01-4) . The pyridine nitrogen lone pair engages in distinct electronic and hydrogen-bond acceptor interactions compared to pyrazine (two nitrogens) or thienopyrimidine (fused ring), which can alter target recognition, selectivity, and off-target profiles in kinase and GPCR screening panels [1]. This structural differentiation is non-trivial: in azetidine-containing M₄ PAM programs, the nature of the heteroaryl substituent on the azetidine nitrogen has been shown to dictate M₄ vs. M₁/M₂/M₃ subtype selectivity [2].

Scaffold uniqueness Patent novelty Chemical space

Critical Caveat: Absence of Public Quantitative Pharmacological Data for This Compound and Its Closest Analogs

As of the date of this analysis, no peer-reviewed publication, patent with biological examples, or public database entry contains quantitative in vitro potency (IC₅₀/EC₅₀), binding affinity (Kᵢ/Kd), selectivity profile, cellular activity, or in vivo pharmacokinetic data for the target compound (CAS 2548979-40-2) or its closest analogs (isopropyl, methoxyethyl, pyrazine, des-methyl variants) [1]. All physicochemical differentiation claims above are class-level inferences derived from well-established medicinal chemistry principles applied to congeneric series, not from direct head-to-head experimental comparison. The only publicly verifiable quantitative data for this compound are its molecular formula, molecular weight, calculated logP, TPSA, and typical vendor-reported purity of ≥95% (¹H-NMR) [2]. This evidence gap must be explicitly factored into procurement and experimental design decisions.

Data availability Procurement risk Target validation

Recommended Application Scenarios for 3-Cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine Based on Evidence-Linked Differentiation


CNS-Targeted Medicinal Chemistry: Hit-to-Lead Optimization Requiring Low TPSA and Moderate lipophilicity

The compound's TPSA of 46.32 Ų and clogP of 2.43 place it firmly within the CNS MPO 'sweet spot' (TPSA < 60 Ų, logP 1–3), as established in Section 3, Evidence Items 1 and 2. Researchers pursuing intracerebral targets such as muscarinic M₄ receptors, metabotropic glutamate receptors, or specific kinase isoforms should prioritize this compound over the isopropyl (higher logP) or methoxyethyl (higher TPSA) analogs for initial blood-brain barrier penetration assessment. The cyclopropyl group further provides a metabolic stability advantage over isopropyl, reducing the likelihood of rapid Phase I clearance in rodent efficacy models [1].

Structure-Activity Relationship (SAR) Exploration at the 1,2,4-Thiadiazole C3 Position

This compound serves as the cyclopropyl 'anchor point' in a matched-pair SAR matrix that includes the isopropyl, 2-methoxyethyl, and unsubstituted C3 variants. The cyclopropyl group introduces unique electronic properties (π-character, ring strain) that are absent in saturated alkyl substituents, as discussed in Section 3, Evidence Items 1 and 4. Systematic comparison across this matrix enables the deconvolution of lipophilicity-driven potency effects from genuine stereoelectronic contributions to target binding. Procurement of all four C3 variants (cyclopropyl, isopropyl, methoxyethyl, H) by a single research group would constitute the first publicly disclosed matched-pair SAR dataset for this chemotype, creating immediate publication value [1].

Permeability and Efflux Liability Profiling: N-Methyl vs. Des-Methyl Comparator Studies

The N-methyl tertiary amine (HBD = 0) distinguishes this compound from its des-methyl secondary amine counterpart (HBD = 1), as quantified in Section 3, Evidence Item 3. A parallel PAMPA or Caco-2 permeability comparison between these two compounds would directly test the predicted 3- to 10-fold permeability advantage of N-methylation in this specific scaffold. The results would inform whether the N-methyl group is essential for achieving acceptable passive permeability or whether the des-methyl analog's H-bond donor can be tolerated in the user's specific biological context. Such data are prerequisite for any lead optimization campaign involving this chemotype [1].

Chemical Probe Development for Orphan Receptor or Novel Target Deconvolution

Given the complete absence of public pharmacological annotation (Section 3, Evidence Item 6), this compound is best deployed as a screening deck component for target deconvolution rather than as a pre-validated chemical probe. Its drug-like physicochemical profile (MW 287.39, clogP 2.43, TPSA 46.32, HBD 0, RB 4) makes it a suitable candidate for broad-panel screening against GPCR, kinase, and ion channel targets. A positive hit in such a screen would immediately establish this compound as a first-in-class chemical starting point, with the cyclopropyl and N-methyl features already optimized for CNS druglikeness, thereby accelerating the path from hit identification to lead declaration [1].

Quote Request

Request a Quote for 3-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.